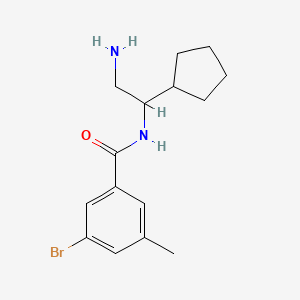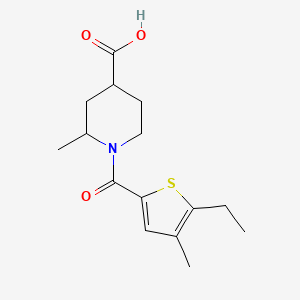![molecular formula C12H16N2O3 B6634033 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid (MMBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMBA is a synthetic amino acid that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
作用機序
The mechanism of action of 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components. 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the synthesis of DNA and RNA, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of dihydroorotate dehydrogenase. In vivo studies have shown that 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid can reduce tumor growth and increase survival rates in animal models of cancer. 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid in lab experiments include its high yield and purity, its potential applications in various fields, and its ability to be conjugated with different drugs and targeted to specific cells or tissues. However, the limitations of using 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid in lab experiments include its relatively high cost, the need for specialized equipment and expertise for its synthesis and analysis, and the potential for toxicity and side effects.
将来の方向性
There are several future directions for the study of 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid. One direction is the further investigation of its mechanism of action and its potential use in cancer therapy. Another direction is the development of novel materials using 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid as a building block. In addition, the potential use of 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid as a drug delivery system for targeted therapy is an area of ongoing research. Finally, the development of more efficient and cost-effective methods for the synthesis and analysis of 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid is an important area for future research.
合成法
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid can be synthesized using different methods, including the reaction of 2-methylpyridine-4-carboxylic acid with N-tert-butoxycarbonyl-3-aminobutyric acid, followed by deprotection and coupling. Another method involves the reaction of 2-methylpyridine-4-carboxylic acid with N-Boc-3-aminobutyric acid, followed by deprotection and coupling. Both methods have been used to synthesize 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid with high yield and purity.
科学的研究の応用
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has been used extensively in scientific research due to its potential applications in various fields. In the field of medicine, 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has been studied for its potential use as a drug delivery system, as it can be conjugated with different drugs and targeted to specific cells or tissues. 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has also been studied for its potential use in cancer therapy, as it can inhibit the growth of cancer cells and induce apoptosis. In addition, 3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid has been studied for its potential use in the field of materials science, as it can be used as a building block for the synthesis of novel materials.
特性
IUPAC Name |
3-methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-9(4-5-13-8)11(17)14-12(2,3)7-10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRDFNYALXWQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC(C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)



![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)




![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)
